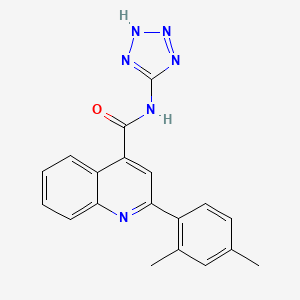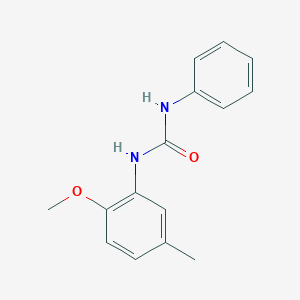
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide, also known as DMPTQ, is a chemical compound that has been of interest to researchers due to its potential applications in medicine and biology. DMPTQ is a tetrazole-containing quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has also been shown to interact with various enzymes, including topoisomerase II and histone deacetylases.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and modulation of signaling pathways. 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has also been shown to have cardioprotective effects by improving cardiac function and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ability to penetrate cell membranes. However, 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide also has some limitations, such as its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide. One area of interest is the development of more efficient synthesis methods for 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide and its derivatives. Another area of research is the investigation of the potential therapeutic applications of 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide and its potential interactions with other drugs and enzymes.
Synthesemethoden
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide can be synthesized using different methods, including the reaction of 2,4-dimethylphenylamine with 5-amino-1H-tetrazole and 4-chloroquinoline-2-carboxylic acid in the presence of a catalyst. Other methods involve the use of different starting materials, such as 4-chloroquinoline-2-carboxaldehyde and 5-aminotetrazole.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been investigated for its potential application in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been shown to have cardioprotective effects by improving cardiac function and reducing inflammation.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-11-7-8-13(12(2)9-11)17-10-15(14-5-3-4-6-16(14)20-17)18(26)21-19-22-24-25-23-19/h3-10H,1-2H3,(H2,21,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGNTKYSUMCBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NNN=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-(1H-tetraazol-5-yl)-4-quinolinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B5730088.png)



![ethyl 4-[(4-nitrophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5730107.png)

![methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5730119.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5730132.png)
![N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5730135.png)

![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)
![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)